molecular formula C26H41N3O5 B1684405 gamma-Secretase Inhibitor I CAS No. 133407-83-7

gamma-Secretase Inhibitor I

Cat. No. B1684405
M. Wt: 475.6 g/mol
InChI Key: RNPDUXVFGTULLP-VABKMULXSA-N
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Description

Gamma-secretase inhibitors (GSIs) are a class of small-molecule inhibitors that prevent the cleavage of gamma-secretase substrates . Gamma-secretase is a multi-subunit protease complex that cleaves single-pass transmembrane proteins at residues within the transmembrane domain . The most well-known substrate of gamma-secretase is amyloid precursor protein .


Molecular Structure Analysis

The molecular structure of gamma-secretase inhibitors has been studied using cryoelectron microscopy (cryo-EM). The structures of human gamma-secretase bound individually to two GSI clinical candidates, Semagacestat and Avagacestat, were reported at overall resolutions of 2.6-3.1 Å . Each of the GSIs occupies the same general location on presenilin 1 (PS1) that accommodates the β strand from amyloid precursor protein or Notch, interfering with substrate recruitment .


Chemical Reactions Analysis

Gamma-secretase inhibitors such as DAPT reduce cancer stem cells (CSCs) by inhibiting the Notch pathway . They have also been shown to sensitize cells to traditional chemoradiotherapies .

Future Directions

Gamma-secretase inhibitors have been approved for the treatment of desmoid tumors . They are also being tested in phase II trials for relapsed/refractory ovarian granulosa cell tumors . Furthermore, they are being tested as potentiators of BCMA-targeted immunotherapies for multiple myeloma . The identification of biomarkers that confer sensitivity to gamma-secretase inhibitors could guide the selection of the responder population that is most likely to benefit and move the compounds closer to approval for therapeutic use in other types of cancer .

properties

IUPAC Name

benzyl N-[4-methyl-1-[[4-methyl-1-oxo-1-(1-oxohexan-2-ylamino)pentan-2-yl]amino]-1-oxopentan-2-yl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H41N3O5/c1-6-7-13-21(16-30)27-24(31)22(14-18(2)3)28-25(32)23(15-19(4)5)29-26(33)34-17-20-11-9-8-10-12-20/h8-12,16,18-19,21-23H,6-7,13-15,17H2,1-5H3,(H,27,31)(H,28,32)(H,29,33)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNPDUXVFGTULLP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(C=O)NC(=O)C(CC(C)C)NC(=O)C(CC(C)C)NC(=O)OCC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H41N3O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60617658
Record name N-[(Benzyloxy)carbonyl]leucyl-N-(1-oxohexan-2-yl)leucinamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60617658
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

475.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

benzyl N-[4-methyl-1-[[4-methyl-1-oxo-1-(1-oxohexan-2-ylamino)pentan-2-yl]amino]-1-oxopentan-2-yl]carbamate

CAS RN

133407-83-7
Record name N-[(Benzyloxy)carbonyl]leucyl-N-(1-oxohexan-2-yl)leucinamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60617658
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
gamma-Secretase Inhibitor I
Reactant of Route 2
gamma-Secretase Inhibitor I
Reactant of Route 3
gamma-Secretase Inhibitor I
Reactant of Route 4
gamma-Secretase Inhibitor I
Reactant of Route 5
gamma-Secretase Inhibitor I
Reactant of Route 6
gamma-Secretase Inhibitor I

Citations

For This Compound
133
Citations
F Chen, A Pisklakova, M Li, R Baz, DM Sullivan… - Cellular oncology, 2011 - Springer
Background Targeting of Notch signaling with γ-secretase inhibitors (GSIs) has been considered a promising strategy for the treatment of hematological malignancies including multiple …
Number of citations: 39 link.springer.com
TR McCaw, E Inga, H Chen, R Jaskula‐Sztul… - The …, 2021 - academic.oup.com
The performance of gamma secretase inhibitors (GSIs) in clinical trials generally has not reflected their encouraging performance in preclinical studies. This review provides a current …
Number of citations: 59 academic.oup.com
C Dorneburg, AV Goß, M Fischer, F Roels, TFE Barth… - Oncotarget, 2016 - ncbi.nlm.nih.gov
As high-risk neuroblastoma (NB) has a poor prognosis, new therapeutic modalities are needed. We therefore investigated the susceptibility of NB cells to γ-secretase inhibitor I (GSI-I). …
Number of citations: 13 www.ncbi.nlm.nih.gov
S Swaminathan - cancer Biology & therapy, 2009 - researchgate.net
… The cytotoxicity of gamma-secretase inhibitor I to breast cancer cells is mediated by proteasome inhibition, not by gamma-secretase inhibition. Breast Cancer Research 2009; 11:57. …
Number of citations: 0 www.researchgate.net
E Biskup, MR Kamstrup, V Manfé… - British Journal of …, 2013 - academic.oup.com
Background We have previously discovered that Notch1 is expressed on malignant T cells in cutaneous T‐cell lymphoma (CTCL), and is required for survival of CTCL cell lines. Notch …
Number of citations: 17 academic.oup.com
S Yu, R Zhang, F Liu, H Hu, S Yu… - Oncology …, 2011 - spandidos-publications.com
… Lin J, Zhang XM, Yang JC, Ye YB and Luo SQ: gamma-secretase inhibitor-I enhances radiosensitivity of glioblastoma cell lines by depleting CD133+ tumor cells. Arch Med Res 41: 519-…
Number of citations: 32 www.spandidos-publications.com
Z Feng, W Xu, C Zhang, M Liu, H Wen - Oncotarget, 2017 - ncbi.nlm.nih.gov
Epithelial ovarian cancer (EOC) is the leading cause of death for gynecological cancer. Most patients are not diagnosed until the cancer is at an advanced stage with poor prognosis. …
Number of citations: 21 www.ncbi.nlm.nih.gov
M López-Guerra, S Xargay-Torrent, L Rosich… - Leukemia, 2015 - nature.com
… Gamma-Secretase inhibitor I induces apoptosis in chronic lymphocytic leukemia cells by proteasome inhibition, endoplasmic reticulum stress increase and notch down-regulation. Int J …
Number of citations: 69 www.nature.com
J Li, R Li, H Wang - Acta Pharmacologica Sinica, 2014 - nature.com
Aim: Trans-4-[4-(3-adamantan-1-yl-ureido)-cyclohexyloxy]-benzoic acid (t-AUCB) is a soluble epoxide hydrolase inhibitor that suppresses glioblastoma cell growth in vitro. The aim of …
Number of citations: 16 www.nature.com
P Portanova, A Notaro, O Pellerito… - International …, 2013 - spandidos-publications.com
Notch is a family of transmembrane receptors whose activation through proteolytic cleavage by γ-secretase targets genes which participate in cell development, differentiation and …
Number of citations: 43 www.spandidos-publications.com

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